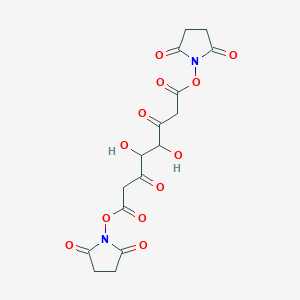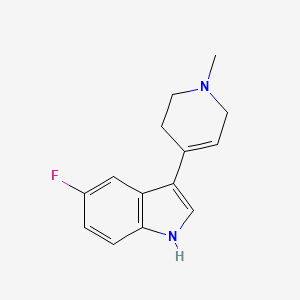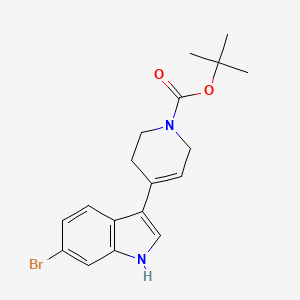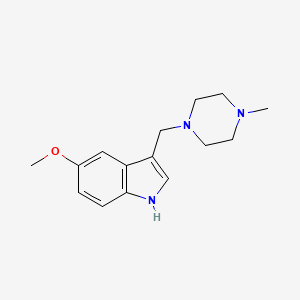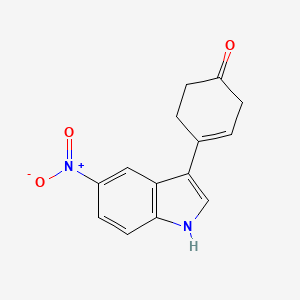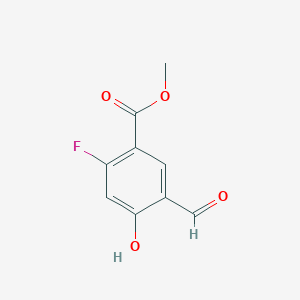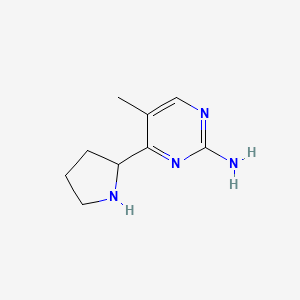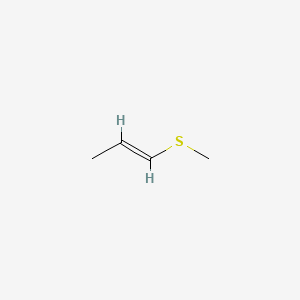
Sodium N-carbamimidoyl-N-methylglycinate dihydrogen phosphate tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium N-carbamimidoyl-N-methylglycinate dihydrogen phosphate tetrahydrate involves the reaction of creatine with phosphoric acid in the presence of sodium hydroxide. The reaction is typically carried out in an aqueous medium at controlled temperatures to ensure the formation of the desired tetrahydrate form .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and concentration of reactants, to achieve high yields and purity. The final product is then crystallized and dried to obtain the tetrahydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium N-carbamimidoyl-N-methylglycinate dihydrogen phosphate tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form creatinine phosphate.
Hydrolysis: In aqueous solutions, it can hydrolyze to form creatine and phosphoric acid.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis and substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include creatinine phosphate, creatine, and various substituted derivatives depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Sodium N-carbamimidoyl-N-methylglycinate dihydrogen phosphate tetrahydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for creatine kinase assays.
Biology: The compound is studied for its role in muscle metabolism and energy storage.
Medicine: It is used in the treatment of conditions related to muscle energy metabolism, such as muscular dystrophy and heart failure.
Industry: It is used in the formulation of dietary supplements and sports nutrition products.
Mécanisme D'action
The compound exerts its effects by serving as a substrate for creatine kinase, an enzyme that catalyzes the transfer of a phosphate group from phosphocreatine to ADP, forming ATP. This reaction is crucial for the rapid regeneration of ATP during muscle contraction. The molecular targets involved include creatine kinase and ATP, and the pathway primarily involves the phosphocreatine system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Creatine monohydrate: A widely used dietary supplement that also serves as a precursor to phosphocreatine.
Creatine ethyl ester: A derivative of creatine that is believed to have better absorption properties.
Creatine hydrochloride: Another derivative with improved solubility and absorption.
Uniqueness
Sodium N-carbamimidoyl-N-methylglycinate dihydrogen phosphate tetrahydrate is unique due to its specific role in the rapid regeneration of ATP in muscle tissues. Its tetrahydrate form ensures better stability and solubility, making it more effective in various applications compared to its similar compounds .
Propriétés
IUPAC Name |
disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2.2Na.H3O4P.4H2O/c1-7(4(5)6)2-3(8)9;;;1-5(2,3)4;;;;/h2H2,1H3,(H3,5,6)(H,8,9);;;(H3,1,2,3,4);4*1H2/q;2*+1;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJPTQMLCUIKFP-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)[O-])C(=N)N.O.O.O.O.OP(=O)(O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H18N3Na2O10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
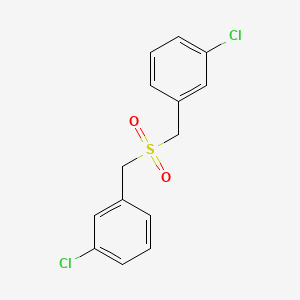
![Ethyl 3-amino-5,6-dioxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8023497.png)
![Tert-butyl 4-(4-chloro-3AH-imidazo[4,5-C]pyridin-6-YL)piperidine-1-carboxylate](/img/structure/B8023504.png)
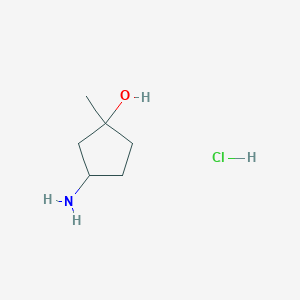
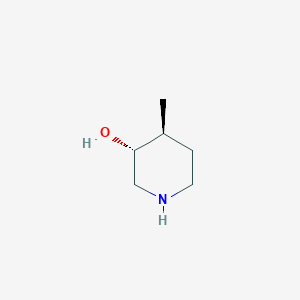
![(3AR,7AR)-Rel-5-boc-hexahydro-3-oxo-furo[3,4-C]pyridine](/img/structure/B8023529.png)
